![molecular formula C15H13Cl2N3O2S2 B2418358 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide CAS No. 878620-41-8](/img/structure/B2418358.png)

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

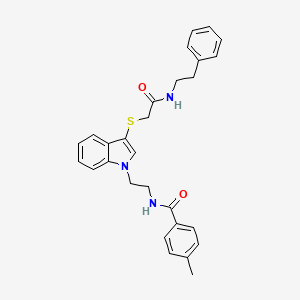

This compound, also known by its CAS Number 878620-41-8, is a chemical with a molecular weight of 402.32 . Its IUPAC name is 2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-benzimidazole-5-sulfonamide .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H13Cl2N3O2S2/c1-20-14-5-3-10(24(18,21)22)7-13(14)19-15(20)23-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3,(H2,18,21,22) .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition and Potential Antitumor Agents

This compound is involved in the inhibition of tumor-associated carbonic anhydrase IX, a transmembrane enzyme. Studies have identified potent inhibitors among aromatic and heterocyclic compounds, suggesting potential applications as antitumor agents. This research is significant in understanding tumor physiology and developing targeted therapies (Ilies et al., 2003).

Antibacterial and Antifungal Activity

Research into novel derivatives of this compound has shown significant biological activity against various bacterial and fungal strains. This highlights its potential use in developing new antimicrobial agents, which is crucial in the era of increasing antibiotic resistance (Anisetti & Reddy, 2012).

Synthesis and Chemical Properties

Studies have explored the synthesis of derivatives of this compound, looking into their chemical properties and potential applications. Such research contributes to the field of medicinal chemistry by providing insights into novel compounds with potential therapeutic applications (Kornienko et al., 2014).

Anti-Tubercular Activity

Research has been conducted on the synthesis of specific derivatives of this compound for anti-tubercular activity. This is particularly relevant in the context of global health, where tuberculosis remains a significant challenge (Dighe et al., 2012).

Molecular Docking and Cytotoxicity Studies

Studies have been conducted on the molecular docking and cytotoxicity of derivatives, highlighting their potential as antibacterial agents. These studies are important for drug development, providing insights into the interaction of these compounds with biological targets (Siddiqui et al., 2014).

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known to be the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to show a broad range of chemical and biological properties . They have been reported to possess antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that the compound is a solid with a melting point of 127 - 129 degrees celsius . This information could potentially influence its bioavailability.

Result of Action

Imidazole derivatives have been reported to show a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

It is known that the compound is a solid with a melting point of 127 - 129 degrees celsius , which suggests that it could be stable under a wide range of environmental conditions.

Propiedades

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfanyl]-1-methylbenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2S2/c1-20-14-5-3-10(24(18,21)22)7-13(14)19-15(20)23-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3,(H2,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPHZMUQSBEYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1SCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide](/img/structure/B2418278.png)

![(E)-8-((5-bromo-2-hydroxybenzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2418281.png)

![3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-4-oxo-6,7-dihydro-5H-1-benzofuran](/img/structure/B2418283.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2418284.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B2418286.png)

![N-cyclohexyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2418288.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2418290.png)

![{[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]sulfanyl}acetic acid](/img/structure/B2418291.png)

![1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2418293.png)

![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2418295.png)